molecular formula C8H13NO B13185283 1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one

1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one

Cat. No.: B13185283
M. Wt: 139.19 g/mol
InChI Key: ZZRHETLJJHXPPS-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one (CAS 1594937-24-2) is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. It belongs to a class of synthetic intermediates featuring both an aminocyclobutane moiety and an α,β-unsaturated ketone (enone) functional group. This structure makes it a valuable building block in medicinal chemistry and organic synthesis. The primary research value of this compound lies in its potential as a key intermediate for the construction of more complex, biologically active molecules. The reactive enone group is amenable to nucleophilic addition reactions, such as the Michael addition, which can be used to create new carbon-carbon bonds and append diverse chemical segments. Simultaneously, the primary amine group allows for further functionalization through amide bond formation or other coupling reactions. This bifunctionality enables researchers to efficiently explore novel chemical space in drug discovery programs. Compounds with structurally related features, such as cyclobutane and cyclopropane rings, have demonstrated significant research interest in the development of antibacterial agents. For instance, hydroxamic acid derivatives containing similar aminocycloalkyl components have been investigated as inhibitors of bacterial enzymes and show activity against various Gram-negative pathogens . While the specific mechanism of action and research applications for this compound are dependent on its final derivatized form, it serves as a versatile scaffold for probing biological targets and synthesizing novel compounds for research purposes. Researchers are encouraged to use this material for further chemical exploration and in vitro study. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-6(2)7(10)8(9)4-3-5-8/h1,3-5,9H2,2H3

InChI Key

ZZRHETLJJHXPPS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1(CCC1)N

Origin of Product

United States

Preparation Methods

Synthesis of the Aminocyclobutyl Intermediate

The aminocyclobutyl moiety is generally prepared via ring formation or functional group transformations on cyclobutane derivatives. A common approach involves:

  • Starting from cyclobutyl precursors, such as cyclobutanone or cyclobutyl halides
  • Introduction of the amino group via nucleophilic substitution or reductive amination
  • Protection/deprotection steps to handle the amine functionality during subsequent reactions

For example, similar cyclobutyl amines have been synthesized by converting bromocyclobutanes to the corresponding amines through substitution with ammonia or amines under controlled conditions, followed by purification steps involving acid-base extraction and crystallization to isolate the free amine.

Formation of the α,β-Unsaturated Ketone (2-methylprop-2-en-1-one) Moiety

The propenone portion can be introduced via:

  • Aldol condensation of acetone derivatives with appropriate aldehydes or ketones to form the α,β-unsaturated ketone system
  • Oxidation of allylic alcohols to the corresponding enones using reagents such as EDCI in mixed solvents (toluene/DMSO) with acidic catalysts

This step requires careful control of reaction conditions (temperature 5–30 °C) and solvents (acetonitrile, ethyl acetate) to maximize yield and minimize side reactions.

Coupling of Aminocyclobutyl and Propenone Units

The key step is the coupling of the aminocyclobutyl intermediate with the α,β-unsaturated ketone precursor:

  • Peptide coupling reagents such as carbodiimides (e.g., EDCI) and additives like 1-hydroxybenzotriazole hydrate (HOBt) are employed to facilitate amide bond formation or related coupling reactions.
  • The reaction is typically performed in polar aprotic solvents such as acetonitrile or ethyl acetate.
  • Use of a tertiary amine base (e.g., 2,6-lutidine) helps to precipitate salt forms of intermediates and improve reaction efficiency.
  • Reaction monitoring by HPLC ensures completion, with typical reaction times around 17 hours at room temperature (19–22 °C).

Workup and Purification

  • The reaction mixture is washed sequentially with aqueous acidic and basic solutions (e.g., 2.5% HCl, 1% HCl, K2CO3, KHCO3) to remove impurities and excess reagents.
  • Organic layers are dried over MgSO4 and concentrated under reduced pressure.
  • Crystallization from solvents such as heptanes at low temperatures (0–10 °C) affords the pure product as a white solid.
  • Drying under vacuum at 75 °C overnight ensures removal of residual solvents and yields high-purity material.

Data Table: Summary of Key Reaction Parameters

Step Reagents/Conditions Solvents Temperature (°C) Reaction Time Notes
Aminocyclobutyl formation Ammonia or amine substitution Not specified Ambient Variable Acid-base extraction for purification
Propenone formation Oxidation with EDCI, dichloroacetic acid Toluene/DMSO Ambient Hours Controlled oxidation of allylic alcohol
Coupling reaction EDCI, HOBt, 2,6-lutidine (base) Acetonitrile, EtOAc 5–30 ~17 hours Polar aprotic solvents, monitored by HPLC
Workup Sequential washes (HCl, K2CO3, KHCO3) Ethyl acetate, water Ambient Minutes Removal of impurities
Purification Crystallization from heptanes Heptanes 0–10 30–50 minutes Vacuum drying at 75 °C overnight

Additional Notes from Literature

  • The use of L-α-methylbenzylamine salts in intermediate formation can lead to impurities due to side reactions with solvents such as isopropyl acetate; thus, alternative counterions or free acid forms are preferred to improve purity and yield.
  • The stereochemistry of intermediates is critical; four stereoisomers exist for related compounds, and selective preparation of the desired isomer requires careful control of reaction conditions.
  • The presence of basic nitrogen atoms in the reaction mixture can influence coupling efficiency and impurity profiles.
  • Related compounds with cycloalkyl amines and α,β-unsaturated ketones have been studied for biological activity, indicating the importance of high-purity synthesis for pharmaceutical applications.

Chemical Reactions Analysis

1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

    Cyclization: Intramolecular cyclization can be achieved under specific conditions to form different cyclic structures.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of enzyme activity or as a ligand for certain receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s unique cyclobutyl-amine group distinguishes it from structurally related enones. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Molecular Weight Bioactivity/Application Key Differences from Target Compound Reference
1-(2,3-Diphenyl-1H-indol-1-yl)-2-methylprop-2-en-1-one Indole, diphenyl groups ~349.4 g/mol Anticancer sulfonated derivatives via radical cascades Aromatic indole core vs. strained cyclobutyl ring
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one Aminophenyl, chlorophenyl groups ~257.7 g/mol Antitubercular chalcone derivatives Planar chalcone vs. strained cyclobutyl; primary amine vs. aromatic amine
1-(6-Hydroxy-1,3-benzodioxol-5-yl)-2-methylprop-2-en-1-one Benzodioxol, hydroxyl groups 206.2 g/mol Antifungal kakuol derivatives Electron-rich benzodioxol vs. electron-deficient enone-cyclobutyl
MDL-(E)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2-methylprop-2-en-1-one Dimethoxyphenyl, dimethylamino groups ~353.4 g/mol β-Tubulin interaction (chemotherapy) Tertiary dimethylamino vs. primary cyclobutyl amine
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate Pyrimidine core, benzoyloxy group ~363.4 g/mol Anticancer (K562 leukemia cells: IC50 14.0 µM) Pyrimidine scaffold vs. simple enone structure

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